molecular formula C7H7F3N2O2 B2526778 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006328-54-6

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2526778
CAS No.: 1006328-54-6
M. Wt: 208.14
InChI Key: ZCDVKVBJBHRXQO-UHFFFAOYSA-N
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Description

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with a suitable propanoic acid derivative. One common method includes the use of a base-catalyzed reaction where the pyrazole is deprotonated and then reacted with a halogenated propanoic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl derivatives. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.

Scientific Research Applications

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid.

    2-(trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group, used in similar applications.

    3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for various applications compared to similar compounds.

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-4(6(13)14)12-3-2-5(11-12)7(8,9)10/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDVKVBJBHRXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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